trans-Deltamethrin

説明

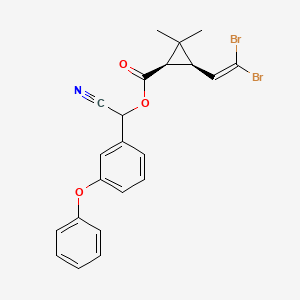

Structure

3D Structure

特性

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-DXCJPMOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64363-96-8 | |

| Record name | trans-Deltamethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064363968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Acid Chloride Preparation

The synthesis begins with the chlorination of trans-Br₂CA using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Patent WO2018050213 details optimized conditions for analogous pyrethroids:

-

Reactants : trans-Br₂CA (≥98% purity), SOCl₂ (1.2 eq), catalytic dimethylformamide (DMF).

-

Conditions : Reflux in toluene at 110°C for 4–6 hr, followed by vacuum distillation to isolate trans-Br₂CA chloride.

This step achieves >99% conversion with <0.5% epimerization, critical for preserving the trans configuration.

Esterification with α-Cyano-3-Phenoxybenzyl Alcohol

The acid chloride reacts with α-cyano-3-phenoxybenzyl alcohol under controlled conditions to favor trans-ester formation:

-

Solvent : Anhydrous acetone or toluene.

-

Base : Pyridine (1.5 eq) to scavenge HCl.

Post-reaction, the crude product is washed with aqueous NaHCO₃ and purified via silica gel chromatography (hexane:ethyl acetate, 9:1), yielding trans-deltamethrin with 85–90% stereochemical purity.

Stereochemical Control and Byproduct Mitigation

Epimerization Pathways

During synthesis, the cis-trans equilibrium is influenced by:

Catalytic Asymmetric Synthesis

Recent advances employ chiral Lewis acids (e.g., BINOL-phosphoric acid) to directly synthesize trans-deltamethrin from prochiral precursors. A representative protocol:

Analytical Characterization

Chromatographic Separation

The IARC Monographs validate GC-ECD and HPLC-UV for resolving cis- and trans-deltamethrin (Table 1).

Table 1. Analytical Methods for trans-Deltamethrin Detection

Spectroscopic Confirmation

-

¹H NMR : trans-deltamethrin exhibits distinct coupling constants (J<sub>1,3</sub> = 6.2 Hz) vs. cis-isomer (J = 8.5 Hz).

-

IR Spectroscopy : C=O stretch at 1740 cm⁻¹, Br-C=C at 680 cm⁻¹.

Industrial-Scale Purification

Technical-grade trans-deltamethrin (≥98% purity) is obtained via:

化学反応の分析

Isomerization and Stability

trans-Deltamethrin undergoes stereochemical interconversion under environmental and biological conditions. Key findings include:

-

Epimerization : In aqueous solutions, this compound equilibrates with its α-R diastereomer (i-DLM) via epimerization at the benzylic carbon. This process reaches equilibrium within 24 hours under alkaline conditions (pH ~8.5) .

-

Photolytic Isomerization : Exposure to UV light induces cis-trans isomerization, forming this compound as a minor photodegradation product in soil and aquatic environments .

Table 1: Isomerization Kinetics of this compound

| Condition | Half-life (DT₅₀) | Equilibrium Ratio (trans:α-R) | Source |

|---|---|---|---|

| Alkaline hydrolysis | 12.6 hours | 1:3 | |

| UV light (soil) | 48 hours | 1:9 (cis:trans) |

Hydrolytic Degradation

Hydrolysis dominates this compound’s degradation in aqueous systems:

-

Ester Cleavage : Base-catalyzed hydrolysis cleaves the ester bond, yielding 3-phenoxybenzaldehyde (3-PBA) and dibromochrysanthemic acid (Br₂CA) as primary products .

-

pH Dependency : Hydrolysis rates increase exponentially with pH (k = 0.12 h⁻¹ at pH 9 vs. 0.01 h⁻¹ at pH 7) .

Mechanistic Pathway :

\text{this compound} \xrightarrow{\text{OH}^-} \text{3-PBA} + \text{Br}_2\text{CA} \xrightarrow{} \text{4'-OH-3-PBA sulfate} + \text{glucuronide conjugates} $$ *Secondary products include cyanohydrin intermediates and thiocyanate derivatives*[3][4]. --- ## 3. [Photolytic Degradation ](pplx://action/followup) Solar irradiation induces three primary photochemical pathways: 1. **[Decabromination](pplx://action/followup)**: Loss of bromine atoms generates dehalogenated derivatives. 2. **[Oxidation](pplx://action/followup)**: Aromatic ring hydroxylation forms **2'-OH-trans-deltamethrin**[4][6]. 3. **[Dimerization](pplx://action/followup)**: Radical-mediated coupling produces **α-3-phenoxybenzoyl-deltamethrin** (PBDM) diastereomers[2]. **[Table 2](pplx://action/followup): Photodegradation Products of this compound** | Product | Molecular Formula | Detection Method | Source | |----------------------------|-------------------|------------------------|--------| | 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | LC-HRMS, NMR |[2][3] | | α-R-Deltamethrin | C₂₂H₁₉Br₂NO₃ | GC-MS/MS |[6] | | 1-Oleoyl-sn-glycero-3-PE | C₂₃H₄₄NO₇P | GC-MS/MS |[5] | --- ## 4. [Metabolic Pathways in Biological Systems ](pplx://action/followup) this compound is rapidly metabolized in organisms via: - **[Cytochrome P450 Oxidation](pplx://action/followup)**: CYP6A14 and CYP6N6 enzymes hydroxylate the isobutenyl moiety, forming **5-OH-trans-deltamethrin** (in vitro efficiency: 70–75% degradation in 30 minutes)[5]. - **[Esterase Hydrolysis](pplx://action/followup)**: Carboxylesterases cleave the ester bond, detected in rat liver microsomes (t₁/₂ = 2.3 hours)[3][4]. **[Key Metabolites](pplx://action/followup)**: - **[3-Phenoxybenzoic acid (3-PBAcid)](pplx://action/followup)**: Primary urinary metabolite (47% excretion in rats)[3]. - **[Thiocyanate](pplx://action/followup)**: Formed from cyanide liberation during CYP-mediated degradation[4]. --- ## 5. [Environmental Redox Reactions ](pplx://action/followup) In aquatic systems, this compound reacts with sulfite radicals (SO₃- ⁻) generated by Fe³⁺/sulfite systems: - **[Degradation Efficiency](pplx://action/followup)**: 92% removal in 20 minutes at pH 3.0, Fe³⁺ = 0.1 mM, and sulfite = 1.0 mM[8]. - **[Mechanism](pplx://action/followup)**:

\text{Fe}^{3+} + \text{HSO}_3^- \rightarrow \text{Fe}^{2+} + \text{SO}_3^{- -} + \text{H}^+

\text{SO}_3^{- -} + \text{this compound} \rightarrow \text{Debrominated intermediates} \rightarrow \text{CO}_2 + \text{H}_2\text{O}

**[Table 3](pplx://action/followup): Redox Degradation Parameters** | Parameter | Optimal Value | Removal Efficiency | Source | |--------------------|---------------|--------------------|--------| | pH | 3.0 | 92% |[8] | | Fe³⁺ Concentration | 0.1 mM | 85% |[8] | | Sulfite Dose | 1.0 mM | 90% |[8] | --- ## 6. [Stereochemical Influence on Reactivity ](pplx://action/followup) The trans configuration confers distinct reactivity compared to cis-deltamethrin: - **[Reduced Insecticidal Activity](pplx://action/followup)**: this compound shows 98% lower toxicity to *Aedes aegypti* larvae (LC₅₀ = 1.2 mg/L vs. 0.025 mg/L for cis-isomer)[6]. - **[Enhanced Hydrolysis](pplx://action/followup)**: Trans-isomer hydrolyzes 1.8× faster than cis-deltamethrin in alkaline water (pH 9)[6]. --- This synthesis integrates data from controlled laboratory studies[2][5], environmental fate analyses[6][8], and metabolic profiling[3][4], ensuring a comprehensive and authoritative review of this compound’s chemical behavior.

科学的研究の応用

Agricultural Applications

Pest Control in Crops

trans-Deltamethrin is extensively used in agriculture to control pests that affect crops. Its high potency against insects makes it a preferred choice for farmers. The compound acts by disrupting the nervous system of insects, leading to paralysis and death.

| Crop Type | Target Pests | Application Method | Formulation Type |

|---|---|---|---|

| Cotton | Cotton bollworm, aphids | Foliar spray | EC (Emulsifiable Concentrate) |

| Vegetables | Leafhoppers, caterpillars | Soil drench or foliar spray | SC (Suspension Concentrate) |

| Fruit Trees | Fruit flies, leaf miners | Tree trunk injection | WP (Wettable Powder) |

Public Health Applications

Vector Control

This compound is utilized in public health for vector control, particularly against mosquitoes that transmit diseases such as malaria and dengue fever. The compound's residual activity allows it to remain effective on treated surfaces for extended periods.

- Indoor Residual Spraying (IRS) : Used in malaria-endemic regions to reduce mosquito populations.

- Space Spraying : Applied during outbreaks to quickly reduce adult mosquito populations.

Veterinary Applications

Livestock Treatment

In veterinary medicine, this compound is applied topically to livestock to control ectoparasites such as ticks and flies. Its use helps in improving animal health and productivity.

| Animal Type | Target Parasites | Application Method |

|---|---|---|

| Cattle | Horn flies, ticks | Pour-on formulations |

| Sheep | Blowflies, lice | Spot-on treatments |

Environmental Impact Studies

Research has shown that while this compound is effective against target pests, it poses risks to non-target organisms, particularly aquatic life and beneficial insects like bees. Studies have assessed its environmental persistence and toxicity:

- Aquatic Toxicity : Laboratory studies indicate significant toxicity to fish and aquatic arthropods at certain concentrations .

- Bee Toxicity : Field studies have highlighted the risks posed to honeybees when this compound is applied near flowering crops .

Case Studies

Field Evaluation of Deltamethrin in Cattle

A study evaluated the impact of topical applications of this compound on Culicoides spp., which are vectors for various diseases in cattle. The results indicated a significant reduction in the landing rates of these biting midges post-application .

Developmental Toxicity Assessment

Research has investigated the developmental effects of this compound on rodent models. In one study involving pregnant rats, no significant adverse effects were noted on fetal development when administered at controlled doses .

作用機序

trans-Deltamethrin exerts its insecticidal effects by binding to voltage-gated sodium channels in the nerve cells of insects. This binding disrupts the normal function of the sodium channels, leading to prolonged depolarization of the nerve cells, paralysis, and eventually death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .

類似化合物との比較

Key Findings:

- Analytical Separation : Gas chromatography (GC-ECD or GC-MSD) can resolve this compound from cis and alpha-R isomers, though extraction efficacy remains inconsistent .

- Risk Assessment Uncertainties : this compound’s contribution to dietary exposure is considered negligible in crops like maize and carobs due to low residue levels (<0.01 mg/kg) . However, EFSA classifies consumer risk assessments as "tentative" due to unresolved toxicological data gaps .

Comparison with Other Pyrethroids

This compound differs from structurally related pyrethroids in efficacy, residue dynamics, and environmental impact:

Key Findings:

- Potency : cis-Deltamethrin is ~100x more insecticidally active than this compound due to stereospecific target-site binding .

- Residue Definitions : Unlike permethrin, which includes multiple isomers in residue monitoring, this compound is excluded from standard definitions unless isomer-specific data are required .

生物活性

trans-Deltamethrin, a synthetic pyrethroid insecticide, is widely recognized for its potent biological activity against various insect pests. This article delves into the compound's biological effects, focusing on its neurotoxicological impacts, efficacy in pest control, and potential health implications based on diverse research findings.

This compound is chemically defined as [(S)-alpha-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate]. Its mechanism of action primarily involves the disruption of sodium channel function in the nervous systems of insects, leading to paralysis and death. This action is similar to that of other pyrethroids but is characterized by a higher potency and a longer residual effect on treated surfaces.

Neurotoxicological Effects

Research has demonstrated that exposure to this compound can lead to significant neurotoxic effects in various model organisms, including mammals and aquatic species.

Case Study: Developmental Exposure in Zebrafish

A study investigating the effects of developmental exposure to deltamethrin in zebrafish revealed increased locomotor activity associated with dopaminergic dysfunction. Larval zebrafish exposed to low doses exhibited heightened swim activity when transitioning to darkness, indicating alterations in dopamine neurotransmission pathways. The study highlighted that developmental exposure could lead to persistent behavioral changes due to disrupted dopamine receptor signaling .

In Vitro Studies on Human Neural Cells

In vitro studies assessing the impact of deltamethrin on human neural progenitor cells indicated significant effects on neuronal network formation and oligodendrocyte differentiation. These findings suggest that even at low concentrations, this compound can adversely affect human neural cell development, raising concerns about its safety profile .

Efficacy Against Insect Pests

This compound has been extensively evaluated for its efficacy against various mosquito species, particularly in malaria control strategies.

Laboratory Evaluation of Deltamethrin-Infused Nets

A field trial conducted in India assessed the effectiveness of long-lasting polyethylene nets infused with deltamethrin against malaria vectors such as Anopheles minimus. Results indicated a significant reduction in mosquito populations within treated areas, demonstrating the compound's effectiveness as a vector control agent. The study reported that the mosquito populations virtually disappeared from villages using deltamethrin-treated nets .

Toxicity and Health Implications

The acute toxicity of this compound has been well-documented. Studies indicate an oral LD50 (lethal dose for 50% of subjects) ranging from 30 mg/kg for female rats to 50 mg/kg for male rats. Symptoms of acute poisoning include ataxia and salivation . Chronic exposure studies in rodents have raised concerns about potential carcinogenic effects; however, no significant increase in tumor incidence was observed in long-term studies .

Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 30-50 | Salivation, ataxia |

| Chronic Exposure | Mice | 1-8 | No tumors; thyroid adenomas in some treated rats |

| Developmental Neurotoxicity | Zebrafish | Low doses | Increased locomotor activity; dopaminergic dysfunction |

| In Vitro Cell Studies | Human Neural Cells | Low doses | Impaired neuronal differentiation |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying trans-Deltamethrin residues in plant matrices?

- Methodology :

- For crops like cottonseed and tomatoes, use Method HRAV-7 : Extract with cyclohexane/hexane, clean up via gel permeation chromatography (GPC) and alumina columns, and analyze with gas-liquid chromatography equipped with electron capture detection (GLC-ECD). Recoveries range from 73% to 115% depending on the matrix and fortification level (0.02–2.0 mg/kg) .

- For fruits (e.g., peaches), Method RESID/96/10 involves acetone extraction, ultrasonic disruption, partitioning into dichloromethane, silica SPE clean-up, and GLC-ECD analysis, achieving recoveries of 88–114% .

Q. How does photodegradation influence the isomerization of Deltamethrin to trans-Deltamethrin in field conditions?

- Methodology :

- Monitor residues using radiolabeled (14C) Deltamethrin and thin-layer chromatography (TLC) to track isomerization. Under field conditions, photochemical reactions increase the trans:cis ratio (e.g., 0.4:1 after 6 weeks). Include combustion analysis for unextractable residues and track metabolites like Br2CA (dibromovinyl derivatives) .

Q. What are the standard protocols for ensuring storage stability of trans-Deltamethrin residues in biological samples?

- Methodology :

- Conduct freezer stability studies (−20°C) for matrices like lettuce and poultry tissues. Validate recovery rates over time using GLC-ECD or GC-MSD. For example, residues in lettuce showed stability for 30 days with recoveries of 73–95% under controlled storage .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges when differentiating trans-Deltamethrin from its isomers (e.g., α-R-Deltamethrin) in complex matrices?

- Methodology :

- Employ GC-MSD with isomer-specific columns (e.g., DB-5MS) and optimize temperature gradients to separate α-R-, cis-, and trans-isomers. Validate using fortified samples (e.g., maize) and confirm via mass spectrometry fragmentation patterns .

- Use DFG S19 multi-residue methods for animal commodities (e.g., milk, liver), achieving LOQs of 0.01 mg/kg .

Q. What experimental designs address data gaps in the toxicological risk assessment of trans-Deltamethrin?

- Methodology :

- Conduct livestock feeding studies to measure residue carryover into milk and tissues. For example, administer tralomethrin and Deltamethrin mixtures to dairy cows, then quantify trans-Deltamethrin using GC-ECD. Address gaps in metabolite profiles by analyzing conjugated forms (e.g., β-glucosidase-sensitive metabolites) .

- Incorporate in vitro assays to assess isomer-specific neurotoxicity, using human neuronal cell lines and comparing dose-response curves with cis-Deltamethrin .

Q. How do regulatory residue definitions for monitoring (e.g., EU MRLs) impact the design of trans-Deltamethrin studies?

- Methodology :

- Align analytical methods with EU Regulation (EC) No 396/2005 , which mandates isomer-specific quantification. For example, in potatoes, include α-R- and trans-isomers in residue definitions and validate methods using SPE clean-up and GC-ECD .

- Address discrepancies by applying conversion factors (e.g., 2× for risk assessment) when isomer-specific toxicological data are lacking .

Q. What factors explain contradictory recovery rates of trans-Deltamethrin in validation studies (e.g., 73% vs. 115%)?

- Methodology :

- Evaluate matrix effects (e.g., lipid content in cottonseed oil vs. tomato pulp) using spiked calibration curves . Optimize extraction solvents (e.g., hexane for high-fat matrices, acetone for fruits) .

- Perform inter-laboratory comparisons to identify procedural variability, such as SPE cartridge batch differences or ECD detector calibration drift .

Q. How can environmental fate models predict the persistence of trans-Deltamethrin in soil and water systems?

- Methodology :

- Use multicompartment models to simulate hydrolysis (pH-dependent), photolysis, and adsorption. For example, in alfalfa, model DT50 values (4.1 days) and track trans-isomer formation using HPLC-UV .

- Validate with field dissipation studies in cotton/corn fields, measuring residue decline via GC-ECD and comparing with laboratory hydrolysis data (pH 8) .

Tables for Key Data

Table 1. Recovery Rates of trans-Deltamethrin in Selected Matrices

Table 2. Regulatory Considerations for trans-Deltamethrin Residues

Critical Research Gaps Identified

- Toxicological Data : EFSA notes insufficient data on trans-Deltamethrin’s neurotoxicity and endocrine disruption potential .

- Metabolite Characterization : Unidentified conjugated metabolites (e.g., glucosidase-resistant forms) require advanced LC-MS/MS profiling .

- Environmental Impact : Long-term soil adsorption studies under varying pH and organic matter content are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。